molecular formula C14H10FN5O B11272271 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11272271
M. Wt: 283.26 g/mol
InChI Key: AVDZMQQIFGGWRI-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. This compound features a benzamide group substituted with a 3-(1H-tetrazol-1-yl)phenyl group and a fluorine atom at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Nucleophilic Substitution: The process begins with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.

    Reduction: The nitro group of the intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour to produce the corresponding aniline derivative.

    Tetrazole Formation: The aniline derivative undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzanilides.

Scientific Research Applications

2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with bacterial enzymes. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts the bacterial cell cycle, leading to cell death . The tetrazole ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the fluorine atom and the tetrazole ring enhances its antibacterial activity and binding affinity to target enzymes, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

2-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10FN5O/c15-13-7-2-1-6-12(13)14(21)17-10-4-3-5-11(8-10)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

AVDZMQQIFGGWRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)F

Origin of Product

United States

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